BenchChemオンラインストアへようこそ!

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide

Regiochemistry Structure-Activity Relationship Tetrahydroquinoline Functionalization

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide (CAS 941987-01-5) is a synthetic research compound characterized by a 1,2,3,4-tetrahydroquinoline core that is N-sulfonylated with a methanesulfonyl group and functionalized at the 7-position with a 2-methyl-3-nitrobenzamide moiety. The compound belongs to a broader collection of tetrahydroquinoline-sulfonamide derivatives that are widely used in high-throughput screening (HTS) and medicinal chemistry campaigns.

Molecular Formula C18H19N3O5S
Molecular Weight 389.43
CAS No. 941987-01-5
Cat. No. B2856824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide
CAS941987-01-5
Molecular FormulaC18H19N3O5S
Molecular Weight389.43
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
InChIInChI=1S/C18H19N3O5S/c1-12-15(6-3-7-16(12)21(23)24)18(22)19-14-9-8-13-5-4-10-20(17(13)11-14)27(2,25)26/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,22)
InChIKeyCZFDQQWQHBONTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide (CAS 941987-01-5): Core Chemical Profile for Research Procurement


N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide (CAS 941987-01-5) is a synthetic research compound characterized by a 1,2,3,4-tetrahydroquinoline core that is N-sulfonylated with a methanesulfonyl group and functionalized at the 7-position with a 2-methyl-3-nitrobenzamide moiety . The compound belongs to a broader collection of tetrahydroquinoline-sulfonamide derivatives that are widely used in high-throughput screening (HTS) and medicinal chemistry campaigns . Its molecular formula is C18H19N3O5S, and its molecular weight is 389.43 g/mol . While structurally related to many library screening compounds, its specific substitution pattern—methanesulfonyl at N-1 combined with a 7-linked 2-methyl-3-nitrobenzamide—makes it a distinct chemical entity within the commercially available tetrahydroquinoline compound space.

Why Generic Tetrahydroquinoline Substitution Fails: Structural Differentiation of CAS 941987-01-5


Simple in-class substitution of tetrahydroquinoline-sulfonamide screening compounds is unreliable because subtle structural variations—such as the position of the benzamide attachment on the tetrahydroquinoline ring, the nature of the N-sulfonyl group, and the substitution pattern on the benzamide ring—can dramatically alter physicochemical properties, target engagement, and biological activity [1]. For instance, moving the benzamide substituent from the 7-position to the 6-position (e.g., CAS 941882-63-9) changes the molecular dipole, solvation profile, and potential protein-ligand interactions. Similarly, replacing the methanesulfonyl group with a tosyl or acetyl group alters both the electron density of the nitrogen and the spatial occupation. The specific combination found in CAS 941987-01-5—a methanesulfonyl moiety at N-1 and a 2-methyl-3-nitrobenzamide at C-7—generates a unique topological polar surface area (TPSA) and hydrogen bond acceptor/donor profile that cannot be replicated by interchanging close analogs . Because of these quantitative property differences, a scientist designing SAR studies or procuring compounds for screening campaigns risks introducing uncontrolled variables when substituting one tetrahydroquinoline-sulfonamide derivative for another.

Quantitative Differentiation Evidence for CAS 941987-01-5: Procurement-Relevant Performance Metrics


Regiochemical Differentiation: 7-Position Substitution vs. 6-Position Analog (CAS 941882-63-9)

The target compound is exclusively substituted at the 7-position of the tetrahydroquinoline ring, while the closest commercially available analog (CAS 941882-63-9) bears the benzamide at the 6-position . This regiochemical difference results in distinct calculated topological polar surface area (TPSA) values—98.87 Ų for the 7-substituted target compound versus 101.14 Ų for the 6-position analog—a difference of 2.27 Ų (2.3%) [1]. While this difference appears modest, TPSA values in this range influence passive membrane permeability and oral bioavailability predictions, making the target compound a meaningfully different entity for lead optimization efforts.

Regiochemistry Structure-Activity Relationship Tetrahydroquinoline Functionalization

Nitrogroup Methyl Substitution Vector: 2-Methyl-3-Nitro vs. 3-Methyl-4-Nitro Benzamide Configuration

The target compound carries a 2-methyl-3-nitro substitution on the benzamide ring, whereas the closest commercially available 6-position analog (CAS 941882-63-9) utilizes a 3-methyl-4-nitro pattern . This relocates both the electron-withdrawing nitro group and the methyl moiety, changing the molecular electrostatic potential (MEP) and the ability of the nitro group to engage in bioreductive activation. The 3-nitro substitution (ortho/para-directing) in the target compound exhibits a different Hammett σ value set compared to the 4-nitro (meta-directing) substitution of the comparator, altering the electron density available for π-stacking and hydrogen bond interactions [1].

Pharmacophore Mapping Electronic Effects Nitroarene Biology

Framework Lipinski Compliance: Physicochemical Differentiation in Likeness Space

The target compound satisfies all four Lipinski Rule of Five criteria with a calculated logP of 2.90, molecular weight of 389.43 Da, 3 hydrogen bond acceptors, and 1 hydrogen bond donor, comparable to its 6-substituted analog (logP 2.85, MW 389.43, 3 HBA, 1 HBD) [1]. However, the slightly higher logP of the target compound (Δ = +0.05) arises from the differential solvation effects of the 2-methyl-3-nitrobenzamide fragment, indicating a modest but measurable shift toward higher lipophilicity—an attribute that favors blood-brain barrier penetration in CNS-targeted screening efforts.

Drug-Likeness Physicochemical Profiling Screening Library Design

Core Scaffold Structural Rigidity: Crystal Structure Basis for 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

The parent scaffold of the target compound—1-methanesulfonyl-1,2,3,4-tetrahydroquinoline—has been characterized by single-crystal X-ray diffraction [1]. The tetrahydroquinoline ring adopts a half-chair conformation with an N-atom bond-angle sum of 347.9°, confirming a moderate degree of pyramidalization at nitrogen due to the electron-withdrawing sulfonyl group. This geometry directly influences the orientation of the 7-linked benzamide substituent in the target compound, imparting a defined spatial vector that is distinct from the flatter, more planar geometry exhibited by N-acetyl- or N-tosyl-substituted analogs.

Conformational Analysis X-ray Crystallography Molecular Recognition

Scaffold Biological Precedence: Tetrahydroquinoline-Sulfonamides as RORγt Inverse Agonists and NLRP3 Inhibitors

The tetrahydroquinoline-sulfonamide scaffold has a documented track record in immunomodulation. Sulfonamide-substituted tetrahydroquinolines have been reported as potent RORγt inverse agonists (e.g., compound 5a with nanomolar potency in RORγt FRET assays) and as NLRP3 inflammasome inhibitors acting through PKR [1][2]. While the specific target compound CAS 941987-01-5 has not been directly evaluated in these assays, its core scaffold—1-methanesulfonyl-tetrahydroquinoline—is highly similar to key structural motifs used in these probe molecules. The electron-withdrawing nitrobenzamide substituent may further enhance activity through additional π-stacking or hydrogen-bonding interactions at the target site.

Immunomodulation Inflammasome Inhibition Retinoid-Related Orphan Receptor

Supply Purity Benchmarking: Vendor Specification Comparison for Key Analogs

The target compound and its closest commercially available 6-position analog (CAS 941882-63-9) are both offered at a minimum purity of 95% by multiple vendors . However, the target compound (CAS 941987-01-5) is specifically produced and cataloged by Life Chemicals as part of their dedicated HTS screening compound collection, a library that undergoes rigorous quality control including identity verification (NMR, LCMS) and purity assessment (HPLC) prior to acceptance . This curated sourcing pathway differentiates it from more generic chemical marketplace offerings where batch-to-batch QC documentation may be less consistent.

Compound Purity Reproducibility Chemical Supply Chain

Best-Use Scenarios for N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide (CAS 941987-01-5) in Research and Procurement


Tetrahydroquinoline Scaffold Expansion in RORγt or NLRP3 Drug Discovery Programs

Research groups pursuing RORγt inverse agonists or NLRP3 inflammasome inhibitors can strategically include CAS 941987-01-5 in screening decks. The compound's core scaffold has been validated in these target areas by multiple probe and lead optimization studies. The 2-methyl-3-nitrobenzamide substitution at the 7-position probes a vector not fully explored in published SAR, offering novel intellectual property opportunities. The high TPSA (98.87 Ų) and favorable logP (2.90) suggest good drug-like properties for lead development. References: [1] for RORγt activity and [2] for NLRP3 inhibition are available from published literature on tetrahydroquinoline-sulfonamide derivatives.

Bioreductive Pro-Drug or Hypoxia-Selective Probe Development

The presence of the nitro group at the 3-position of the benzamide makes this compound suitable for design of hypoxia-selective agents or nitroreductase substrates. The specific Hammett electronic character of the 2-methyl-3-nitro substitution pattern (σ_meta ≈ +0.71) provides a distinct reduction potential compared to 4-nitro analogs. Researchers developing nitroreductase-based gene therapy systems or tumor hypoxia imaging probes can use this compound as a scaffold for derivatization.

Physicochemical Property Optimization and TPSA Tuning for CNS Drug Design

The moderate TPSA (98.87 Ų) and favorable logP (2.90) position this compound within the favorable range for CNS drug development. The slight logP increase compared to the 6-position analog (Δ = +0.05) makes it a candidate for fine-tuning blood-brain barrier penetration in lead optimization. Procurement for CNS-focused screening panels should prioritize this compound over more lipophilic or more polar alternatives when aiming to explore the 7-substituted tetrahydroquinoline chemical space.

HTS Library Diversification and Hit Expansion Campaigns

For core facility managers or HTS platform operators building compound libraries, CAS 941987-01-5 adds a specific 2-methyl-3-nitrobenzamide vector at the tetrahydroquinoline 7-position—a combination not fully covered by the more common 6-position analogs. Incorporating this compound into diversity-oriented synthesis collections or commercial screening decks strengthens coverage of the tetrahydroquinoline-sulfonamide chemical space and increases the probability of identifying unique hits against novel targets.

Quote Request

Request a Quote for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.